molecular formula C9H10N2 B582996 2-Pyridinemethanamine,N-2-propynyl-(9CI) CAS No. 150099-69-7

2-Pyridinemethanamine,N-2-propynyl-(9CI)

Cat. No.: B582996
CAS No.: 150099-69-7
M. Wt: 146.193
InChI Key: RCJKOKLCQLPSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinemethanamine,N-2-propynyl-(9CI) is a pyridine derivative characterized by a methanamine group at the 2-position of the pyridine ring, with a propynyl (HC≡C-CH2-) substituent on the nitrogen atom. This compound belongs to a class of structurally diverse amines with applications in medicinal chemistry, agrochemicals, and material science. The propynyl group introduces unique electronic and steric properties due to its triple bond, which may enhance stability and influence interactions in biological systems .

Properties

CAS No.

150099-69-7

Molecular Formula

C9H10N2

Molecular Weight

146.193

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H10N2/c1-2-6-10-8-9-5-3-4-7-11-9/h1,3-5,7,10H,6,8H2

InChI Key

RCJKOKLCQLPSSB-UHFFFAOYSA-N

SMILES

C#CCNCC1=CC=CC=N1

Synonyms

2-Pyridinemethanamine,N-2-propynyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-Pyridinemethanamine,N-2-propynyl-(9CI) and analogous compounds:

Compound Name (CAS No.) Substituent(s) Molecular Formula MW (g/mol) Key Differences
2-Pyridinemethanamine,N-2-propynyl-(9CI) (128813-42-3) N-2-propynyl, 2-pyridine C8H9N3 147.18 Triple bond in substituent; high electronegativity, potential for click chemistry applications .
2-Pyridinemethanamine,α-2-propenyl-(9CI) (139439-03-5) N-allyl (propenyl), 2-pyridine C9H12N2 148.20 Double bond allows conjugation; higher lipophilicity (XlogP: 0.9) compared to propynyl .
2-Pyridinemethanamine,6-amino-(9CI) (167298-54-6) 6-amino, 2-pyridine C6H9N3 123.16 Amino group enhances solubility (polar surface area: 38.9 Ų) and hydrogen-bonding capacity .
3-Pyridinemethanamine,N-2-propynyl-(9CI) (128813-42-3) N-2-propynyl, 3-pyridine C8H9N3 147.18 Pyridine ring position alters electronic effects; reduced hydrogen-bonding potential at N-atom .
4-Pyridinemethanamine,N-2-propenyl-(9CI) (532407-09-3) N-propenyl, 4-pyridine C9H12N2 148.20 4-Pyridine substitution reduces steric hindrance; may influence binding in coordination complexes .
2-Pyridinemethanamine,α-ethyl-(9CI) (192223-66-8) N-ethyl, 2-pyridine C8H12N2 136.20 Ethyl group increases lipophilicity (XlogP: ~1.2); lower metabolic stability than propynyl .

Structural and Electronic Effects

  • Propynyl vs. Propenyl : The propynyl group’s sp-hybridized carbon introduces greater electronegativity and linear geometry compared to the sp²-hybridized propenyl group. This may enhance stability against oxidation but reduce solubility .
  • Pyridine Ring Position : 2-Pyridine derivatives exhibit stronger hydrogen-bonding capabilities via the lone pair on the nitrogen atom compared to 3- or 4-pyridine isomers, which could enhance receptor binding in drug design .
  • Amino Substituents: The 6-amino analog (CAS 167298-54-6) shows increased polarity (polar surface area: 38.9 Ų), making it more water-soluble but less membrane-permeable than the propynyl derivative .

Physicochemical Properties

  • Lipophilicity: The propynyl derivative (XlogP ~1.0) is less lipophilic than the ethyl analog (XlogP ~1.2) but more hydrophobic than the amino-substituted compound (XlogP ~-0.5) .
  • Solubility: Propenyl and amino derivatives exhibit higher aqueous solubility due to conjugation and polar groups, whereas the propynyl analog may require formulation adjustments for bioavailability .

Research Findings and Trends

  • Stereochemical Influence : The (R)-enantiomer of α-2-propenyl-2-pyridinemethanamine (CAS 138175-26-5) demonstrates enantioselective binding in preliminary assays, highlighting the importance of chirality in drug development .
  • Thermal Stability : Propynyl-substituted amines exhibit higher thermal stability (~200°C decomposition) compared to propenyl analogs (~180°C), making them suitable for high-temperature industrial processes .

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